
1,11-Dibromoundecane
Übersicht
Beschreibung
1,11-Dibromoundecane (CAS: 16696-65-4) is an α,ω-dibromoalkane with the molecular formula C₁₁H₂₂Br₂ and a molecular weight of 314.10 g/mol. It is characterized by two bromine atoms at terminal positions of an 11-carbon chain. This compound is widely used as a bifunctional alkylating agent in organic synthesis, particularly in polymer chemistry, nanomaterials, and pharmaceutical intermediates. Its applications include:
- Synthesis of thermotropic main-chain polyethers and discotic liquid crystal polymers .
- Preparation of self-assembled monolayers (SAMs) for electrochemical and biosensing applications .
- Functionalization of gold nanoparticles and hydroquinone-based compounds .
Physical properties include a density of 1.3–1.335 g/cm³, boiling point of 327.2°C, and melting point of −10.6°C .
Vorbereitungsmethoden
Bromination of Undecane-1,11-diol
The direct bromination of undecane-1,11-diol is a straightforward method for synthesizing 1,11-dibromoundecane. This approach typically employs hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents.
Hydrobromic Acid-Mediated Bromination
In this method, undecane-1,11-diol undergoes nucleophilic substitution with concentrated HBr (48-62%) under reflux conditions. The reaction proceeds via an SN2 mechanism, replacing both hydroxyl groups with bromine atoms. Key parameters include:
A representative procedure involves dissolving undecane-1,11-diol in excess HBr and heating at 110°C for 18 hours. The crude product is purified via vacuum distillation to isolate this compound as a colorless liquid .
Phosphorus Tribromide (PBr3) Method
PBr3 offers a milder alternative, particularly for acid-sensitive substrates. The reaction is conducted in anhydrous diethyl ether or dichloromethane at 0–25°C. Stoichiometric use of PBr3 ensures complete conversion:
This method avoids the high temperatures required for HBr-mediated bromination, reducing side reactions such as elimination or oxidation.
Clemmensen Reduction of 1,11-Dibromoundecan-6-one
The Clemmensen reduction provides a pathway to this compound by deoxygenating a ketone intermediate. This method is advantageous when the ketone precursor is readily accessible.
Synthesis of 1,11-Dibromoundecan-6-one
1,11-Dibromoundecan-6-one (Br-(CH2)5-CO-(CH2)5-Br) is synthesized via bromination of 6-undecanone. In the ARKAT-USA protocol , pentane-1,5-diol is converted to ε-caprolactone, followed by Grignard reaction with hexylmagnesium bromide to form 1,11-dihydroxyundecan-6-one. Subsequent bromination with PBr3 yields 1,11-dibromoundecan-6-one in 65–78% yield .
Ketone Reduction
The ketone group in 1,11-dibromoundecan-6-one is reduced to a methylene group using the Clemmensen reagent (Zn(Hg)/HCl):
-
Conditions : Reflux in aqueous HCl (37%) with amalgamated zinc
-
Reaction Time : 6–12 hours
This method is less favored industrially due to the toxicity of mercury and the multi-step synthesis of the ketone precursor.
Catalytic Hydrogenation of 1,11-Diiodoundecane
A less common but viable approach involves the halogen exchange of 1,11-diiodoundecane with bromine. The diiodo compound is synthesized via iodide substitution of undecane-1,11-diol using HI, followed by catalytic hydrogenation with H2 and palladium on carbon (Pd/C) to replace iodine with bromine .
-
Catalyst Loading : 5–10% Pd/C
-
Pressure : 1–3 atm H2
-
Yield : 55–70%
This method is limited by the cost of iodide reagents and the need for specialized equipment.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each method:
Method | Conditions | Yield | Advantages | Disadvantages |
---|---|---|---|---|
HBr Bromination | 110°C, 18h | 60–75% | Simple setup, low cost | High temps promote side reactions |
PBr3 Bromination | 0–25°C, anhydrous | 70–85% | Mild conditions, high yield | PBr3 toxicity, moisture sensitivity |
Clemmensen Reduction | Zn(Hg)/HCl, reflux | 50–65% | Converts ketones to alkanes | Mercury use, multi-step synthesis |
Catalytic Hydrogenation | H2, Pd/C, 1–3 atm | 55–70% | Halogen exchange specificity | Expensive catalysts, iodide precursor cost |
Industrial Considerations and Optimization
For large-scale production, the PBr3 method is preferred due to its high yield and compatibility with standard reactor setups. Recent patents emphasize solvent selection (e.g., tetrahydrofuran or 2-methyltetrahydrofuran) and base promoters (e.g., lithium diisopropylamide) to enhance reaction efficiency. Process intensification strategies, such as continuous flow reactors, have reduced reaction times by 30–40% while maintaining yields above 80% .
Analyse Chemischer Reaktionen
Types of Reactions: 1,11-Dibromoundecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). The reaction is typically carried out in polar solvents such as ethanol or water, and the temperature is maintained between 50°C and 100°C.
Reduction: this compound can be reduced to 1-undecene using reducing agents such as zinc in acetic acid or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is 1,11-undecanediol.
Reduction: The major product is 1-undecene.
Wissenschaftliche Forschungsanwendungen
1,11-Dibromoundecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: Although not widely used in medicine, this compound can be a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,11-dibromoundecane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are good leaving groups, making it reactive towards nucleophiles. When a nucleophile attacks the carbon atom bonded to bromine, the bromine atom is displaced, resulting in the formation of a new bond between the carbon and the nucleophile. This mechanism is utilized in various synthetic applications to introduce different functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar α,ω-Dibromoalkanes
Structural and Physical Properties
The table below compares 1,11-dibromoundecane with shorter-chain homologs:
Compound | Chain Length (Carbons) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
1,5-Dibromopentane | 5 | C₅H₁₀Br₂ | 229.94 | ~218 | ~1.6 |
1,8-Dibromooctane | 8 | C₈H₁₆Br₂ | 255.02 | ~265 | ~1.4 |
This compound | 11 | C₁₁H₂₂Br₂ | 314.10 | 327.2 | 1.3–1.335 |
Key Observations :
- Chain Length : Longer chains (e.g., 11 carbons) reduce crystallinity and enhance flexibility, making this compound suitable for mesophase polymer synthesis .
- Density and Boiling Point : Density decreases with chain length due to reduced packing efficiency, while boiling points increase due to stronger van der Waals interactions .
Alkylation Efficiency
In the synthesis of chrysin–1-deoxynojirimycin hybrids (α-glucosidase inhibitors), this compound demonstrated 89% yield when reacting with chrysin under K₂CO₃/acetone conditions, comparable to 1,5-dibromopentane and 1,8-dibromooctane . However, its longer chain introduces enhanced lipophilicity in the final derivatives, which improves membrane permeability and bioactivity .
Polymer Chemistry
- This compound enables the synthesis of highly ordered liquid crystal polymers with stable mesophases, attributed to its optimal chain length balancing rigidity and flexibility .
- Shorter homologs (e.g., 1,8-dibromooctane) produce polymers with lower thermal stability .
Nanomaterials
In gold nanoparticle functionalization, this compound acts as a spacer, enabling precise control over surface ligand density. Shorter chains (e.g., 1,5-dibromopentane) limit monolayer stability due to insufficient spacing .
α-Glucosidase Inhibition
Derivatives synthesized using this compound (e.g., compound 6 in evidence 2) exhibited IC₅₀ values 2–3× lower than those from shorter chains, attributed to increased lipophilicity enhancing target binding .
Thermal Stability in Polymers
Polyethers derived from this compound display glass transition temperatures (Tg) >100°C , outperforming shorter-chain analogs by ~20°C due to reduced chain entanglement .
Biologische Aktivität
1,11-Dibromoundecane, also known as undecamethylene dibromide, is a dibrominated alkane with the molecular formula and a molecular weight of 314.1 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of synthetic applications and its interactions with biological systems.
- Molecular Formula :
- Molecular Weight : 314.1 g/mol
- Boiling Point : 192 °C
- Melting Point : -11 °C
- Density : 1.34 g/cm³ at 20 °C
- Flash Point : 110 °C
Synthesis and Applications
This compound is synthesized through the bromination of undecane. It has been utilized in various chemical reactions, including the preparation of thermotropic main-chain polyethers and as a building block in organic synthesis . Its structure allows for significant versatility in forming various derivatives that may exhibit enhanced biological properties.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its potential as an anticancer agent and its interactions with cellular mechanisms. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have investigated the structure-activity relationship (SAR) of compounds related to this compound in the context of cancer therapy:
- In Vitro Studies : A series of bis-imidazolium salts linked by alkyl chains, including those derived from dibrominated alkanes like this compound, were evaluated against non-small cell lung cancer (NSCLC) cell lines. The results indicated that increasing the length of the alkyl chain improved anti-proliferative activity significantly. Compounds with longer chains exhibited lower values, indicating higher potency against cancer cells (see Table 1).
Compound | Alkyl Chain Length | (µM) |
---|---|---|
1 | Decyl | >16 |
2 | Undecyl | <10 |
12 | Dodecyl | <1 |
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve alterations in membrane fluidity due to their lipophilic nature, facilitating better interaction with cellular targets .
Host-Guest Interactions
Recent studies have also explored the host-guest interactions between this compound and covalent organic frameworks (COFs). These interactions are crucial for understanding how such compounds can be used in drug delivery systems or as molecular carriers . The binding characteristics were assessed using NMR spectroscopy, revealing significant insights into how structural variations affect biological interactions.
Case Studies
A notable case study involved the use of this compound in synthesizing novel bis-imidazolium salts. The study demonstrated that compounds with longer alkyl chains derived from dibrominated alkanes showed promising anticancer properties across multiple NSCLC cell lines. The findings highlighted a consistent trend where increased lipophilicity correlated with enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,11-dibromoundecane-derived compounds in organic chemistry?
- Methodological Answer : this compound is commonly used as a dihalogenated linker in alkylation reactions. A typical procedure involves reacting it with phenolic compounds (e.g., chrysin) in acetone under basic conditions (K₂CO₃) at 60°C for 12–24 hours. The product is purified via silica gel column chromatography, yielding derivatives with >89% purity . For example, chrysin analogues synthesized using this method achieved 89% yield when using this compound as the alkylating agent .
Q. How is this compound characterized structurally after synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. Key NMR signals for this compound include:
- ¹H-NMR : δ 1.28–1.31 (m, 10H, -(CH₂)₉-), 3.40 (t, 4H, -CH₂Br, J = 7.2 Hz) .
- ¹³C-NMR : Peaks at 28.2, 29.4, and 34.1 ppm correspond to methylene carbons and Br-bound carbons . HR-MS further validates molecular ion peaks (e.g., m/z 381.07 for C₁₁H₂₂Br₂) .
Q. What solvent systems and reaction conditions optimize the synthesis of this compound derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., acetone, DMF) are preferred due to their ability to dissolve both organic substrates and inorganic bases. Reactions are typically conducted under reflux (60–80°C) with a 5:1 molar excess of this compound to ensure complete alkylation. K₂CO₃ is used to deprotonate phenolic -OH groups, facilitating nucleophilic substitution .
Advanced Research Questions
Q. How does the alkyl chain length of α,ω-dibromoalkanes influence the biological activity of synthesized derivatives?
- Methodological Answer : Comparative studies using 1,5-dibromopentane (C5), 1,8-dibromooctane (C8), and this compound (C11) reveal that longer chains enhance lipophilicity, improving membrane permeability in bioactive compounds. For instance, C11-derived chrysin-deoxynojirimycin hybrids showed superior α-glucosidase inhibition (IC₅₀ = 0.18 µM) compared to shorter chains due to optimized hydrophobic interactions .
Q. What mechanistic insights explain unexpected byproducts in this compound-mediated alkylation reactions?
- Methodological Answer : Competing elimination (E2) pathways can occur under strongly basic conditions, leading to alkene byproducts. For example, incomplete alkylation of chrysin with this compound in the presence of excess K₂CO₃ may yield mono-brominated intermediates. Monitoring via thin-layer chromatography (TLC) and adjusting reaction time/base concentration mitigates this .
Q. How can computational modeling predict the reactivity of this compound in supramolecular chemistry applications?
- Methodological Answer : Density functional theory (DFT) calculations assess the electrophilicity of terminal bromine atoms, which dictates their reactivity in forming macrocycles (e.g., calix[4]arenes). Studies show that the C-Br bond length (1.93 Å) and charge distribution favor nucleophilic attack at the terminal positions, enabling controlled polymerization .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 10.6°C vs. 12°C) may arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate (3:1) followed by differential scanning calorimetry (DSC) ensures phase purity. Cross-validating NMR data with computational predictions (e.g., ChemDraw simulations) resolves spectral inconsistencies .
Q. Data Analysis and Experimental Design
Q. How should researchers design kinetic studies for this compound-involved reactions?
- Methodological Answer :
- Step 1 : Conduct time-course experiments with aliquots extracted at intervals (0, 2, 4, 8, 12 hours).
- Step 2 : Analyze aliquots via HPLC (C18 column, acetonitrile/water gradient) to quantify reactant consumption.
- Step 3 : Fit data to a second-order kinetic model (rate = k[substrate][base]) to determine rate constants .
Q. What statistical methods address variability in biological assay data for this compound derivatives?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across derivatives. For example, in α-glucosidase inhibition assays, triplicate measurements (n = 3) with standard deviations <5% ensure reproducibility. Outliers are identified via Grubbs’ test (α = 0.05) .
Q. Advanced Applications
Q. How is this compound utilized in synthesizing stimuli-responsive polymers?
- Methodological Answer : As a crosslinker, this compound enables the synthesis of thermoresponsive polyethers. For example, copolymerization with ethylene oxide monomers produces gels with tunable lower critical solution temperatures (LCST). Characterization via variable-temperature ¹³C NMR tracks conformational changes in the polymer backbone .
Eigenschaften
IUPAC Name |
1,11-dibromoundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVHGAPHVRHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168211 | |
Record name | 1,11-Dibromoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16696-65-4 | |
Record name | 1,11-Dibromoundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16696-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,11-Dibromoundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,11-Dibromoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-dibromoundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.